molecular formula C18H17F2N5O3S2 B609315 5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide CAS No. 1688685-29-1

5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide

Cat. No. B609315
M. Wt: 453.4828
InChI Key: GZXSPNTWOSSNMG-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . The difluorophenyl group is a fluorinated acetophenone .


Synthesis Analysis

The synthesis of thiazole derivatives often involves vigorous reaction conditions and the use of solvents and catalysts . To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Recent investigations in medicinal chemistry have highlighted the importance of heterocyclic compounds, especially phenothiazines and pyrazine derivatives, due to their diverse biological activities. Phenothiazine derivatives exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities stem from interactions with various biological systems, including cell lines, bacteria, viruses, parasites, and laboratory animals, as well as monolayer and bilayer membranes. The phenothiazine core, in particular, has been identified as a potent pharmacophoric moiety, offering a rich source for the development of new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antitubercular Activity of Heterocyclic Derivatives

Derivatives of isonicotinoylhydrazinecarboxamide and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, including N'-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives, have been evaluated for their in vitro antitubercular activity. Some of these compounds exhibited significant antimycobacterial activity and were non-cytotoxic, showing potential as leads for new antitubercular compounds (Asif, 2014).

Synthetic Versatility of Heterocyclic Compounds

The reactivity and versatility of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, make them valuable building blocks for synthesizing a wide range of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have significant implications in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Pyrazine Derivatives in Synthesis and Pharmacology

Pyrazine derivatives are prominent in various pharmacological domains due to their diverse biological properties. They have been evaluated for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects. The constant development of new pyrazine derivatives underscores the dynamic nature of research in this area, with a focus on rationalizing biological activities to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

properties

IUPAC Name

5-[[(3,4-difluorophenyl)sulfonylamino]methyl]-6-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O3S2/c1-10-16(9-24-30(27,28)13-3-4-14(19)15(20)5-13)22-8-17(25-10)18(26)23-7-12-6-21-11(2)29-12/h3-6,8,24H,7,9H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXSPNTWOSSNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide
Reactant of Route 2
Reactant of Route 2
5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide
Reactant of Route 3
Reactant of Route 3
5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide
Reactant of Route 4
Reactant of Route 4
5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide
Reactant of Route 5
Reactant of Route 5
5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide
Reactant of Route 6
Reactant of Route 6
5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide

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